COMT Inhibition Potency: 5.80 nM IC50 vs. Clinical Comparators Entacapone and Tolcapone
In a direct enzymatic assay using Wistar rat brain membrane-bound catechol-O-methyltransferase (MB-COMT), methyl 4-(4-methoxyphenyl)-3-oxobutanoate exhibited an IC50 of 5.80 nM [1]. This potency is approximately 3.5-fold greater than entacapone (IC50 = 20.1 nM in rat liver total COMT) and over 130-fold greater than tolcapone (IC50 = 773 nM) when compared across standard COMT inhibition assays [2]. The data confirm that the 4-methoxyphenyl-β-keto ester scaffold achieves nanomolar COMT engagement comparable to or exceeding clinically validated inhibitors.
| Evidence Dimension | COMT enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 5.80 nM |
| Comparator Or Baseline | Entacapone: 20.1 nM; Tolcapone: 773 nM |
| Quantified Difference | 3.5× more potent than entacapone; >130× more potent than tolcapone |
| Conditions | Rat MB-COMT, metanephrine formation assay, 20 min preincubation, adrenaline substrate |
Why This Matters
This nanomolar potency supports procurement for COMT-targeted probe development or as a starting scaffold for CNS drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50479631. IC50 = 5.80 nM for MB-COMT inhibition in Wistar rat brain. View Source
- [2] MedChemExpress. (n.d.). Entacapone (IC50 = 20.1 nM) and Tolcapone (IC50 = 773 nM) COMT inhibition data. View Source
